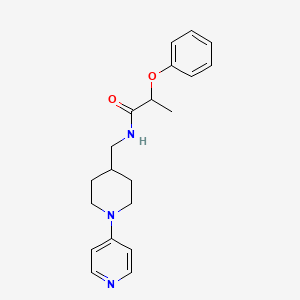

2-phenoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide

Description

Properties

IUPAC Name |

2-phenoxy-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O2/c1-16(25-19-5-3-2-4-6-19)20(24)22-15-17-9-13-23(14-10-17)18-7-11-21-12-8-18/h2-8,11-12,16-17H,9-10,13-15H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHDWWVPVWHMAPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1CCN(CC1)C2=CC=NC=C2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of the compound 2-phenoxy-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}propanamide is currently unknown. The compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Biological Activity

2-Phenoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide is a complex organic compound notable for its potential biological activities. This compound features a phenoxy group, a pyridinyl group, and a piperidinyl group, which contribute to its interaction with various biological targets. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

- IUPAC Name : 2-phenoxy-N-[(1-(pyridin-4-yl)piperidin-4-yl)methyl]propanamide

- Molecular Formula : CHNO

- Molecular Weight : 339.4 g/mol

- CAS Number : 1235120-52-1

The primary target of this compound is Mitogen-activated protein kinase 14 (MAPK14) , also known as p38 MAPK. The compound binds to MAPK14, modulating its activity and influencing downstream signaling pathways involved in inflammation and cellular stress responses.

Pharmacological Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated that it can reduce the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

Cytotoxicity and Selectivity

The cytotoxicity profile of this compound shows a favorable balance between potency and safety. Studies have reported low cytotoxic effects on non-target cells, making it an attractive candidate for drug development aimed at reducing adverse effects associated with high-potency compounds .

In Vitro Studies

A series of in vitro assays were performed to evaluate the efficacy of this compound against various cancer cell lines. The results indicated that the compound inhibited cell proliferation with an IC50 value in the micromolar range, showcasing its potential as an anticancer agent .

Structure Activity Relationship (SAR)

The structural modifications of the compound have been explored to enhance its biological activity. Variations in the piperidine and pyridine moieties were systematically analyzed to determine their effects on binding affinity and selectivity towards MAPK14. These studies revealed that specific substitutions could significantly increase potency while maintaining selectivity .

Data Table: Summary of Biological Activities

| Activity | Description |

|---|---|

| Target | Mitogen-activated protein kinase 14 (MAPK14) |

| Anti-inflammatory Effect | Reduces pro-inflammatory cytokine production |

| Cytotoxicity | Low cytotoxicity in non-target cells |

| IC50 (Cancer Cell Lines) | Micromolar range (exact values vary by cell line) |

| Structure Activity Relationship | Modifications enhance potency and selectivity |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Structural Variations

The compound shares a common N-substituted propanamide scaffold with fentanyl-like analogs but diverges in substituent chemistry:

Key Structural Features :

- Piperidine Substituent : 1-(Pyridin-4-yl) group on the piperidine nitrogen (vs. phenethyl, thiazolyl, or fluorophenyl groups in analogs).

- Aryl Group: 2-Phenoxy substituent on the propanamide (vs. phenyl, thiophenyl, or fluorophenyl groups).

- Backbone : Propanamide chain (consistent with fentanyl analogs).

Table 1: Structural Comparison with Selected Analogs

Pharmacological and Physicochemical Properties

Piperidine Modifications :

- Analogs with thiazolyl () or thiophenyl () substituents exhibit altered receptor selectivity due to heterocyclic π-π interactions .

Aryl Group Impact :

- Fluorinated aryl groups (e.g., 2'-fluoroortho-fluorofentanyl) enhance lipophilicity and metabolic stability, often correlating with higher potency .

Table 2: Physicochemical and Pharmacological Trends

Q & A

Q. What regulatory frameworks apply to handling this compound in research?

- Answer :

- Controlled Substance Analogues : Monitor structural similarity to Schedule II opioids (e.g., fentanyl derivatives under 21 CFR §1308).

- Institutional Protocols : Follow DEA licensing requirements for piperidine-based compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.